(2-Methylphenyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenyl)phosphonic acid is an organophosphorus compound with the chemical formula C7H9O3P It is a derivative of phosphonic acid where one of the hydrogen atoms is replaced by a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylphenyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. Another method includes the use of bromotrimethylsilane (BTMS) for silyldealkylation of dialkyl esters of this compound, followed by desilylation upon contact with water or methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Methylphenyl)phosphonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: It is used in the production of polymers, adhesives, and coatings due to its ability to form strong bonds with various substrates .
Mechanism of Action
The mechanism of action of (2-Methylphenyl)phosphonic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The phosphonic acid group can mimic the transition state of enzyme-catalyzed reactions, making it a potent inhibitor. Additionally, it can interact with cellular membranes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Methylphenyl)phosphonic acid include:
- Phenylphosphonic acid
- (4-Methylphenyl)phosphonic acid
- (2-Chlorophenyl)phosphonic acid
Uniqueness
This compound is unique due to the presence of the 2-methyl group, which can influence its reactivity and binding properties. This structural variation can lead to differences in its chemical behavior and biological activity compared to other similar compounds .
Properties
CAS No. |
28631-98-3 |
---|---|
Molecular Formula |
C7H9O3P |
Molecular Weight |
172.12 g/mol |
IUPAC Name |
(2-methylphenyl)phosphonic acid |
InChI |
InChI=1S/C7H9O3P/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) |
InChI Key |
YXTSJMYYIRPSDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.